2,4-Bis(methylsulphonyl)phenylhydrazine
Description
The compound 2,4-Bis(methylsulphonyl)phenylhydrazine is a derivative of phenylhydrazine with two methylsulfonyl groups attached to the benzene ring. This structure is related to a class of compounds known for their antineoplastic activity, as seen in the synthesis and evaluation of similar compounds against various cancer cell lines, including leukemia and solid tumors .
Synthesis Analysis
The synthesis of related 1,2-bis(sulfonyl)hydrazines involves the introduction of sulfonyl groups to the hydrazine moiety. In the case of 1,2-bis(methylsulfonyl)-1-methylhydrazine, which showed significant antineoplastic activity, the synthesis likely involves steps that protect the hydrazine while introducing the sulfonyl groups . The synthesis of these compounds is crucial as it affects their stability and reactivity, which in turn influences their antineoplastic potential .
Molecular Structure Analysis
The molecular structure of 2,4-Bis(methylsulphonyl)phenylhydrazine would be characterized by the presence of the sulfonyl groups which are electron-withdrawing and could affect the reactivity of the hydrazine moiety. The molecular structure of related compounds has been confirmed using spectroscopic methods and, in some cases, X-ray crystallography . These structural analyses are important for understanding the reactivity and potential biological activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of 2,4-Bis(methylsulphonyl)phenylhydrazine would be influenced by the sulfonyl groups. In related compounds, these groups have been shown to affect the stability and decomposition kinetics in aqueous solutions, generating sulfinate and other products . The base-catalyzed reactions of related compounds have also been studied, showing the formation of various derivatives, which suggests that the compound may also undergo similar reactions under basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Bis(methylsulphonyl)phenylhydrazine would be influenced by the presence of the sulfonyl and hydrazine groups. The sulfonyl groups are likely to increase the compound's polarity and may affect its solubility in water and organic solvents. The stability of related compounds in aqueous media has been a point of study, with the finding that acyl derivatives are more resistant to hydrolysis, which is important for their formulation as antineoplastic agents . The predictable kinetics of decomposition of similar compounds also suggest that the compound may have tunable properties that could be advantageous for specific therapeutic applications .
Scientific Research Applications
Application 1: Antimicrobial and Anti-inflammatory Activities
- Methods of Application or Experimental Procedures : Three series of 2-(4-methylsulfonylphenyl) indole derivatives were synthesized and evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
- Results or Outcomes : Compound 7g was identified to be the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose . Compounds 7a-k, 8a-c, and 9a-c showed good anti-inflammatory activity with high selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
Application 2: Selective Cyclooxygenase-2 Inhibitors
properties
IUPAC Name |
[2,4-bis(methylsulfonyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)6-3-4-7(10-9)8(5-6)16(2,13)14/h3-5,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDDCIXNDZLQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205984 | |
Record name | 2,4-Bis(methylsulphonyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(methylsulphonyl)phenylhydrazine | |
CAS RN |
57396-91-5 | |
Record name | [2,4-Bis(methylsulfonyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57396-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(methylsulfonyl)phenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057396915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC122279 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Bis(methylsulphonyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-bis(methylsulphonyl)phenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-BIS(METHYLSULFONYL)PHENYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5UQ3VB23W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.